1-(benzenesulfonyl)-4-propan-2-ylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(benzenesulfonyl)-4-propan-2-ylpiperazine is an organic compound with the molecular formula C13H20N2O2S. It is a derivative of piperazine, a heterocyclic amine, and features a benzenesulfonyl group and an isopropyl group attached to the piperazine ring. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzenesulfonyl-piperazine with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-benzenesulfonyl-piperazine and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Procedure: The mixture is stirred at elevated temperatures (around 80-100°C) for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-benzenesulfonyl-4-isopropyl-piperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperazine derivative.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products:
N-oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Sulfonic Acids: Produced via hydrolysis.
Scientific Research Applications
1-(benzenesulfonyl)-4-propan-2-ylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-benzenesulfonyl-4-isopropyl-piperazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the isopropyl group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
1-Benzenesulfonyl-piperazine: Lacks the isopropyl group, making it less lipophilic.
4-Isopropyl-piperazine: Does not have the benzenesulfonyl group, affecting its reactivity and binding properties.
Uniqueness: 1-(benzenesulfonyl)-4-propan-2-ylpiperazine is unique due to the presence of both the benzenesulfonyl and isopropyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other piperazine derivatives.
Properties
Molecular Formula |
C13H20N2O2S |
---|---|
Molecular Weight |
268.38 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C13H20N2O2S/c1-12(2)14-8-10-15(11-9-14)18(16,17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI Key |
ZHOBXESVWFXOGI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.